molecular formula C16H16N2O5S B2622830 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 326882-41-1

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2622830
CAS No.: 326882-41-1
M. Wt: 348.37
InChI Key: DGLYTOXYMKCIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound characterized by the presence of a methoxy group, a nitro group, and a sulfonyl group attached to a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the aromatic ring.

    Sulfonylation: The attachment of a sulfonyl group to the aromatic ring.

    Formation of Tetrahydroisoquinoline Core: This involves cyclization reactions to form the tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration, methoxylation, and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of 2-((4-Hydroxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

    Reduction: Formation of 2-((4-Methoxy-3-aminophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methoxy-3-nitrophenyl)sulfonyl)ethanol
  • 2-((4-Methoxy-3-nitrophenyl)sulfonyl)benzoate
  • N-(2-{[(4-Methoxy-3-nitrophenyl)sulfonyl]amino}benzyl)-N-methylcyclohexanaminium

Uniqueness

2-((4-Methoxy-3-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its tetrahydroisoquinoline core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-23-16-7-6-14(10-15(16)18(19)20)24(21,22)17-9-8-12-4-2-3-5-13(12)11-17/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLYTOXYMKCIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.